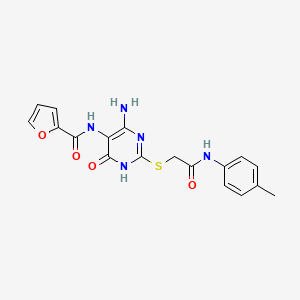

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Description

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a dihydropyrimidinone core fused with a furan carboxamide moiety and a thioether-linked p-tolylamino group. Its molecular formula is C₁₉H₁₈N₆O₅S, with a molecular weight of 442.45 g/mol (estimated based on analogous structures in and ). The compound’s structure integrates multiple pharmacophoric elements:

- Dihydropyrimidinone: Known for modulating kinase activity and nucleic acid interactions.

- Thioether-p-tolylamino group: Provides hydrophobic interactions and metabolic stability.

This compound is hypothesized to exhibit activity in enzyme inhibition or antimicrobial pathways, though direct pharmacological data are absent in the provided evidence. Its synthesis likely involves coupling a dihydropyrimidinone intermediate with a thiol-containing p-tolylamino derivative, as inferred from analogous procedures in and .

Properties

IUPAC Name |

N-[4-amino-2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S/c1-10-4-6-11(7-5-10)20-13(24)9-28-18-22-15(19)14(17(26)23-18)21-16(25)12-3-2-8-27-12/h2-8H,9H2,1H3,(H,20,24)(H,21,25)(H3,19,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAQWBMRNIPBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure, and relevant case studies.

Structural Overview

The compound features a pyrimidine ring substituted with various functional groups, including an amide and a furan moiety. The presence of these groups enhances the compound's potential pharmacological applications. Its molecular formula is , and it has a molecular weight of approximately 469.5 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C22H23N5O5S |

| Molecular Weight | 469.5 g/mol |

| CAS Number | 868226-96-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Ring : This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

- Introduction of the Thio Group : A nucleophilic substitution reaction using a suitable thiol reagent introduces the thio group.

- Attachment of Furan and Carboxamide Moieties : This step may involve coupling reactions with appropriate reagents under optimized conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance, derivatives of pyrimidines have been shown to inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis .

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

Similar pyrimidine derivatives are known for their anti-inflammatory properties . They can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory processes . The mechanism likely involves the modulation of signaling pathways that regulate inflammation.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Preliminary studies suggest that it can inhibit the growth of various bacterial strains, indicating its potential utility in treating infections . The Minimum Inhibitory Concentration (MIC) values observed in studies were comparable to established antibiotics.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the anticancer effects of a series of pyrimidine derivatives, including our compound of interest. Results indicated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range .

- Anti-inflammatory Mechanism Investigation : Another study focused on understanding the anti-inflammatory mechanism of similar compounds through in vivo models. The results showed a reduction in edema and inflammatory markers when treated with these derivatives .

- Antimicrobial Efficacy Assessment : A comparative study assessed the antimicrobial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited promising activity with MIC values lower than those of traditional antibiotics .

Scientific Research Applications

Chemical Structure and Characteristics

The molecular formula for this compound is , indicating the presence of multiple functional groups that contribute to its reactivity and biological properties. The compound features a pyrimidine ring, an amide linkage, and a furan carboxamide structure, which are known to interact with various biological targets.

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that compounds similar to N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide exhibit significant anticancer properties. The compound's ability to modulate enzyme activity and influence cell signaling pathways makes it a candidate for cancer therapeutics. Studies have shown that related pyrimidine derivatives can inhibit tumor growth in various cancer models.

- Anti-inflammatory Properties

- Antimicrobial Activity

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis have been employed to enhance efficiency .

Case Studies and Research Findings

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Analogues

Q & A

Q. What are the optimized synthetic routes for this compound, and what reaction conditions are critical for yield improvement?

- Methodological Answer : The synthesis typically involves multi-step pathways, such as:

- Step 1 : Formation of the pyrimidinone core via cyclization of thiourea intermediates under reflux conditions.

- Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., thioether linkage formation).

Critical conditions include temperature control (60–100°C), solvent selection (DMF or dichloromethane), and catalysts like EDCI/HOBt for amide bond formation. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and hydrogen bonding.

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) and thioether (C-S) functional groups.

- Single-Crystal X-ray Diffraction : Resolves 3D conformation and bond angles (e.g., dihedral angles between pyrimidine and furan rings) .

Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity against specific cellular targets?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry.

- Antimicrobial Screening : Follow CLSI guidelines for broth microdilution assays against Gram-positive/negative bacteria.

- Target-Specific Assays : Enzyme inhibition studies (e.g., kinase assays) with ATP-competitive binding protocols .

Q. What strategies are recommended for addressing poor aqueous solubility or stability during experimental handling?

- Methodological Answer :

- Solubility : Use co-solvents (DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation.

- Stability : Store at −20°C under argon, and avoid prolonged exposure to light/moisture. Lyophilization improves long-term stability for in vivo studies .

Advanced Research Questions

Q. What mechanistic approaches are suitable for identifying the compound’s molecular targets?

- Methodological Answer :

- Computational Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., EGFR, Topoisomerase II). Validate with molecular dynamics simulations.

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kₐₙ/kₒff) for enzyme-inhibitor interactions.

- CRISPR-Cas9 Knockout Models : Identify gene targets by correlating compound efficacy with specific gene deletions .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize pharmacological profiles?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace p-tolyl with halogenated aryl groups) to assess impact on bioactivity.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors/donors.

- Data Analysis : Compare IC₅₀ values across analogs using heatmaps or 3D-QSAR models (e.g., CoMFA) .

Q. Which advanced chromatographic or mass spectrometry methods are essential for purity analysis and metabolite identification?

- Methodological Answer :

- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities ≤0.1%.

- LC-HRMS : Accurately identify metabolites via fragmentation patterns (e.g., loss of CO or SH groups).

- GC-MS Headspace Analysis : Detect volatile degradation products under stress conditions .

Q. How should researchers reconcile contradictory data in bioactivity or synthetic reproducibility across studies?

- Methodological Answer :

- Protocol Standardization : Adopt USP guidelines for assay reproducibility (e.g., cell passage number, serum batch consistency).

- Collaborative Verification : Share synthetic intermediates with independent labs for cross-validation.

- Data Mining : Use tools like SciFinder to identify confounding variables (e.g., solvent polarity in reaction mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.